BenchChemオンラインストアへようこそ!

4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide

Quaternary ammonium Physicochemical profiling LogD

4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide (CAS 1106750-73-5) is a quaternary morpholinium salt featuring a 4-methylmorpholin-4-ium cation paired with an iodide counterion, and a 2-hydroxypropyl linker connecting the morpholinium core to a 4-tert-butylphenoxy group. With a molecular formula of C18H30INO3 and a molecular weight of 435.34 g/mol, this compound belongs to the class of permanently cationic morpholinium derivatives, a structural motif shared with known pharmacological agents such as the muscarinic antagonist tiemonium iodide.

Molecular Formula C18H30INO3
Molecular Weight 435.346
CAS No. 1106750-73-5
Cat. No. B2453934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide
CAS1106750-73-5
Molecular FormulaC18H30INO3
Molecular Weight435.346
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OCC(C[N+]2(CCOCC2)C)O.[I-]
InChIInChI=1S/C18H30NO3.HI/c1-18(2,3)15-5-7-17(8-6-15)22-14-16(20)13-19(4)9-11-21-12-10-19;/h5-8,16,20H,9-14H2,1-4H3;1H/q+1;/p-1
InChIKeyQPFGOOSIZSVFLA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide (CAS 1106750-73-5): Chemical Identity and Procurement Baseline


4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide (CAS 1106750-73-5) is a quaternary morpholinium salt featuring a 4-methylmorpholin-4-ium cation paired with an iodide counterion, and a 2-hydroxypropyl linker connecting the morpholinium core to a 4-tert-butylphenoxy group . With a molecular formula of C18H30INO3 and a molecular weight of 435.34 g/mol, this compound belongs to the class of permanently cationic morpholinium derivatives, a structural motif shared with known pharmacological agents such as the muscarinic antagonist tiemonium iodide [1]. The combination of a quaternary ammonium center, a hydrogen-bond-donating hydroxyl group, and a bulky lipophilic tert-butylphenyl ether defines its principal physicochemical differentiation from neutral morpholine analogs.

Why Generic Substitution of 4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide with In-Class Morpholinium Analogs Is Scientifically Unsound


Morpholinium iodides are not functionally interchangeable despite their shared quaternary nitrogen center. The permanent cationic charge fundamentally alters aqueous solubility, membrane partitioning, and target-binding thermodynamics compared to neutral morpholine counterparts . Within the morpholinium class, even subtle aromatic substituent changes produce large shifts in pharmacological profile: tiemonium iodide (a thienyl-phenyl tertiary alcohol) acts as a muscarinic antagonist with clinical antispasmodic use, whereas the 4-tert-butylphenoxy ether substitution in the target compound introduces a conformationally distinct hydrogen-bond-accepting ether linker and a sterically demanding tert-butyl group that are absent in simpler quaternary morpholinium analogs [1]. Additionally, the iodide counterion contributes to both solid-state stability and solution behavior, meaning that exchanging the anion (e.g., to methosulfate or chloride) alters solubility, hygroscopicity, and potentially biological assay outcomes. These multi-dimensional differences—cation–π interaction potential, hydrogen-bonding geometry, counterion-specific effects, and lipophilic bulk—render simple within-class substitution unreliable without direct comparative data.

Quantitative Differentiation Evidence for 4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide vs. Closest Structural Analogs


Permanent Cationic Charge vs. Neutral Morpholine: Ionization State and Predicted Physicochemical Property Divergence

The target compound exists as a permanently charged quaternary morpholinium cation at all physiologically relevant pH values, unlike its neutral morpholine analog 1-(4-tert-butylphenoxy)-3-(morpholin-4-yl)propan-2-ol (CAS 35151-89-4), which is a tertiary amine with pH-dependent ionization. The neutral analog exhibits a predicted ACD/LogD (pH 7.4) of 2.99, indicating significant lipophilicity and potential for passive membrane permeation . In contrast, quaternary ammonium compounds bearing a permanent positive charge typically display drastically reduced LogD values (often 2–4 units lower) and depend on carrier-mediated or paracellular transport, fundamentally altering their pharmacokinetic and cellular distribution behavior. This difference has been documented across multiple quaternary ammonium drug classes, including the morpholinium antispasmodic tiemonium iodide, which shows poor intestinal absorption consistent with its permanent cationic state [1]. Direct experimental LogD or LogP data for the target compound have not been identified in the public domain at the time of this analysis.

Quaternary ammonium Physicochemical profiling LogD Solubility Membrane permeability

4-tert-Butyl vs. 4-Bromo Substituent: Steric Bulk, Lipophilicity, and Metabolic Stability Differentiation

The target compound bears a 4-tert-butyl group (C4H9; molecular fragment contribution to logP approximately +1.98 via Hansch π constant) on the phenoxy ring, whereas the closest commercially cataloged analog, 4-(3-(4-bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide (CAS 1107060-72-9), carries a 4-bromo substituent (Br; Hansch π ≈ +0.86) . The tert-butyl group provides greater steric volume (Taft Es ≈ −1.54 vs. Br Es ≈ −1.16), which can reduce susceptibility to oxidative metabolism at the para position and alter binding-pocket complementarity. Furthermore, the tert-butyl group is significantly more lipophilic than bromine (Δπ ≈ +1.12), predicting enhanced partitioning into hydrophobic environments for the target compound relative to the bromo analog. Experimental confirmation of these predicted differences in logP, metabolic stability, and target-binding affinity is not publicly available.

Aromatic substitution Steric effects Lipophilicity Metabolic stability CYP450 oxidation

Aryl Ether Linker vs. Tertiary Alcohol: Hydrogen-Bonding Geometry and Conformational Restriction

The target compound incorporates a phenoxy ether (–O–CH2–CH(OH)–CH2–) linkage between the aromatic ring and the morpholinium core, whereas the clinically used comparator tiemonium iodide features a tertiary alcohol directly attached to the aromatic substituents (phenyl and thienyl) and a trimethylene linker to the morpholinium nitrogen [1]. The ether oxygen in the target compound serves as an additional hydrogen-bond acceptor (HBA count = 4 for the target cation, vs. 3 for tiemonium), while the secondary hydroxyl group provides a hydrogen-bond donor (HBD count = 1 for both). This ether linkage also introduces an sp3 oxygen that can act as a conformational pivot, altering the distance and angular relationship between the lipophilic aryl group and the cationic morpholinium headgroup compared to the more rigid tertiary alcohol geometry of tiemonium. Quantitative pharmacophoric comparison requires experimental structure–activity relationship (SAR) data, which are absent for the target compound.

Hydrogen bonding Conformational analysis Pharmacophore Ether linkage

Iodide Counterion: Potential Impact on Solubility, Crystallinity, and Biological Assay Interference

The target compound is specifically the iodide salt, which may exhibit differentiated solubility and solid-state properties compared to alternative salt forms (e.g., chloride, bromide, methosulfate) of the same morpholinium cation. The iodide anion (ionic radius ~2.20 Å) is larger and more polarizable than chloride (~1.81 Å) or bromide (~1.96 Å), which can influence crystal packing, melting point, hygroscopicity, and aqueous solubility through differences in lattice enthalpy [1]. In the case of the structurally related drug tiemonium, both iodide and methosulfate salt forms have been studied clinically, with the methosulfate showing somewhat different bioavailability characteristics [2]. Furthermore, iodide can act as a redox-active species in certain biological assay systems, potentially contributing to background signal in cell-based screening formats — a consideration that may not apply to the corresponding bromide or chloride salts. Direct comparative solubility or stability data for the target compound's iodide salt vs. alternative counterions have not been reported in the public domain.

Counterion effects Solubility Crystal engineering Assay interference

Recommended Procurement and Research Application Scenarios for 4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide (CAS 1106750-73-5)


Quaternary Ammonium Physicochemical Probe for Membrane Permeability and Transporter Studies

The permanently cationic morpholinium core of CAS 1106750-73-5 makes it a suitable probe molecule for studying the relationship between molecular charge, lipophilicity, and passive vs. active membrane transport in epithelial and endothelial cell barrier models (e.g., Caco-2, MDCK, hCMEC/D3). Its predicted large ΔLogD relative to the neutral morpholine analog (CAS 35151-89-4) enables direct paired comparisons to quantify the permeability penalty imposed by quaternization . This application aligns with well-established frameworks for investigating organic cation transporter (OCT) and P-glycoprotein substrate specificity, where quaternary ammonium compounds serve as key tool compounds for transporter profiling panels [1].

Morpholinium Structure–Activity Relationship (SAR) Expansion in GPCR Antagonist Programs

The target compound extends the chemical space of morpholinium-based GPCR ligands beyond the well-characterized muscarinic antagonist scaffold represented by tiemonium iodide. The introduction of a 2-hydroxypropyl phenyl ether linker and a 4-tert-butyl substituent offers a pharmacophoric profile (HBA = 4; lipophilic bulk at the para position) that is structurally orthogonal to existing morpholinium tool compounds. It is most rationally deployed as a screening set member in muscarinic acetylcholine receptor (M1–M5) or histamine H1 receptor antagonist panels where electrophysiological or calcium-flux readouts are employed, with the explicit goal of mapping how linker geometry and aromatic substitution govern subtype selectivity and functional efficacy .

Counterion-Dependent Physicochemical and Solid-State Screening

The iodide salt form of this morpholinium cation provides a defined reference point for systematic counterion screening studies. Researchers investigating how anion identity (iodide vs. chloride vs. methosulfate) affects aqueous solubility, hygroscopicity, thermal stability (DSC/TGA), and DMSO stock solution behavior can use CAS 1106750-73-5 as the iodide benchmark in a counterion matrix. Such studies are directly relevant to pre-formulation assessments in early drug discovery, where salt-form selection governs downstream developability parameters including dissolution rate, solid-state stability under ICH storage conditions, and compatibility with biological assay media .

Metabolic Stability Comparison: 4-tert-Butyl vs. 4-Halogen Substituent Effects

The 4-tert-butylphenoxy group in the target compound presents a sterically shielded aromatic ring that is predicted to exhibit reduced CYP450-mediated oxidation compared to the 4-bromo analog (CAS 1107060-72-9). Procurement of both compounds enables a direct head-to-head comparison in liver microsome or hepatocyte metabolic stability assays, with LC-MS/MS monitoring of parent depletion and metabolite identification. This experimental design directly tests the class-level inference that tert-butyl substitution confers metabolic advantages over halogen substituents in the morpholinium scaffold, providing data that are applicable across multiple medicinal chemistry programs targeting quaternary ammonium lead series .

Quote Request

Request a Quote for 4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.